![molecular formula C18H22N2O4 B2589076 [1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate CAS No. 923210-57-5](/img/structure/B2589076.png)
[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate
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Overview
Description
[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is a derivative of benzoic acid and is synthesized through a complex process involving several chemical reactions.
Mechanism Of Action
The mechanism of action of CCPB is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. CCPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CCPB has also been shown to modulate the activity of the GABA-A receptor, a receptor involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
CCPB has been shown to have several biochemical and physiological effects. In animal studies, CCPB has been shown to reduce inflammation and pain, improve cognitive function, and inhibit tumor growth. It has also been shown to have anxiolytic and sedative effects. However, the effects of CCPB on humans have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
Advantages And Limitations For Lab Experiments
CCPB has several advantages as a research tool, including its ability to modulate the activity of specific enzymes and receptors, its low toxicity, and its stability in various experimental conditions. However, CCPB also has limitations, including its high cost, its complex synthesis method, and the lack of extensive studies on its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on CCPB. One area of interest is the development of new drugs based on the structure of CCPB, which could have improved efficacy and safety profiles. Another area of interest is the investigation of the potential use of CCPB as a plant growth regulator and pesticide. Additionally, further studies are needed to determine the safety and efficacy of CCPB in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of CCPB involves several chemical reactions, including the condensation of 3-hydroxybenzoic acid with 1-cyanocyclohexylmethylamine, followed by the reaction with 2-oxo-1-phenylpropan-1-amine. The final product is obtained through the reaction of the intermediate compound with benzoic anhydride. The synthesis of CCPB is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
CCPB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CCPB has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, CCPB has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, CCPB has been investigated for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(24-17(23)14-7-6-8-15(21)11-14)16(22)20(2)18(12-19)9-4-3-5-10-18/h6-8,11,13,21H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGGHGGXKRJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)OC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-hydroxybenzoate |
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